Cidofovir dihydrate Cidofovir dihydrate Cidofovir dihydrate is the dihydrate of the anhydrous form of cidofovir. A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug and an antineoplastic agent. It contains a member of cidofovir anhydrous.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
Brand Name: Vulcanchem
CAS No.: 149394-66-1
VCID: VC0003107
InChI: InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1
SMILES: C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O
Molecular Formula: C8H16N3O7P
Molecular Weight: 297.20 g/mol

Cidofovir dihydrate

CAS No.: 149394-66-1

Cat. No.: VC0003107

Molecular Formula: C8H16N3O7P

Molecular Weight: 297.20 g/mol

* For research use only. Not for human or veterinary use.

Cidofovir dihydrate - 149394-66-1

Specification

Description Cidofovir dihydrate is the dihydrate of the anhydrous form of cidofovir. A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug and an antineoplastic agent. It contains a member of cidofovir anhydrous.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
CAS No. 149394-66-1
Molecular Formula C8H16N3O7P
Molecular Weight 297.20 g/mol
IUPAC Name [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate
Standard InChI InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1
Standard InChI Key KLJYJZIIJLYJNN-RGMNGODLSA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O
SMILES C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O
Canonical SMILES C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O
Appearance White powder
Colorform Fluffy white powder
White crystalline powde
Melting Point 260 °C (dec)
480 °C

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